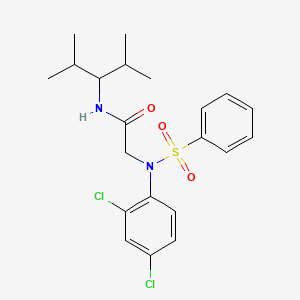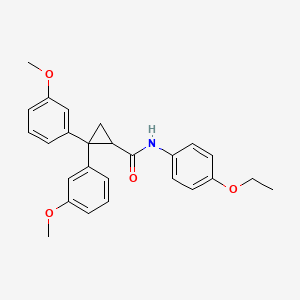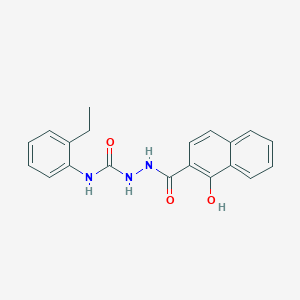![molecular formula C21H14BrClN2O3 B5227512 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BMB-4 belongs to the class of benzamide derivatives and has been found to have promising anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide is not fully understood. However, it is believed to exert its anti-cancer effects through multiple pathways. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has been found to inhibit the activity of certain proteins involved in cell signaling pathways, such as the Akt/mTOR pathway and the MAPK pathway. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to determine its long-term effects on human health. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has also been found to have anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide in lab experiments is its specificity towards cancer cells, which reduces the risk of damaging normal cells. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide is a relatively new compound and its long-term effects on human health are not fully understood. Additionally, the synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide is a multi-step process that requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide as a therapeutic agent for various types of cancer. Another potential direction is the investigation of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide's effects on other diseases, such as inflammatory disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide in humans.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 3-bromo-4-methoxybenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the intermediate product, which is then treated with N,N-dimethylformamide (DMF) and triethylamine to obtain the final product, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O3/c1-27-18-9-6-12(10-15(18)22)20(26)24-13-7-8-16(23)14(11-13)21-25-17-4-2-3-5-19(17)28-21/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGGIPQGMHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)
![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)